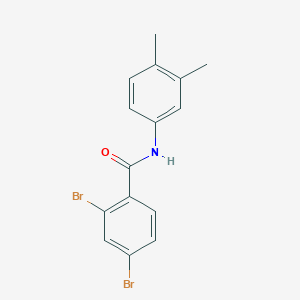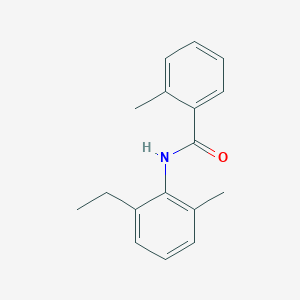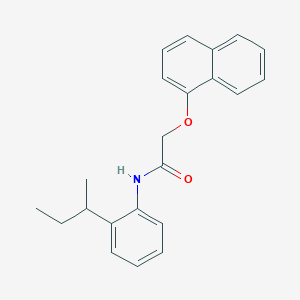
N-(2-sec-butylphenyl)-2-(1-naphthyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-sec-butylphenyl)-2-(1-naphthyloxy)acetamide, commonly known as BMS-986165, is a novel and selective inhibitor of the tyrosine kinase 2 (TYK2) enzyme. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various autoimmune diseases, such as psoriasis, lupus, and inflammatory bowel disease.
Aplicaciones Científicas De Investigación
BMS-986165 has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It has been shown to inhibit the production of several cytokines, including IL-12, IL-23, and IFN-α, which are involved in the pathogenesis of autoimmune diseases. In preclinical studies, BMS-986165 has demonstrated efficacy in several animal models of autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.
Mecanismo De Acción
BMS-986165 selectively inhibits the N-(2-sec-butylphenyl)-2-(1-naphthyloxy)acetamide enzyme, which is a member of the Janus kinase (JAK) family of enzymes. N-(2-sec-butylphenyl)-2-(1-naphthyloxy)acetamide is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and IFN-α. By inhibiting N-(2-sec-butylphenyl)-2-(1-naphthyloxy)acetamide, BMS-986165 blocks the downstream signaling of these cytokines, leading to the suppression of the immune response and the amelioration of autoimmune diseases.
Biochemical and Physiological Effects:
BMS-986165 has been shown to have several biochemical and physiological effects in preclinical studies. It inhibits the production of several cytokines, including IL-12, IL-23, and IFN-α, which are involved in the pathogenesis of autoimmune diseases. It also reduces the activation and proliferation of immune cells, such as T cells and B cells. In addition, BMS-986165 has been shown to reduce the production of autoantibodies and the infiltration of immune cells into target tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BMS-986165 is its selectivity for the N-(2-sec-butylphenyl)-2-(1-naphthyloxy)acetamide enzyme, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, BMS-986165 has some limitations for lab experiments. It is a relatively complex molecule to synthesize, which may limit its availability for research purposes. In addition, it has not been extensively studied in human clinical trials, which may limit its translational potential.
Direcciones Futuras
There are several future directions for the research and development of BMS-986165. One direction is to further study its efficacy and safety in human clinical trials for various autoimmune diseases. Another direction is to investigate its potential applications in other diseases, such as cancer and infectious diseases. Additionally, further research is needed to understand the mechanisms of action of BMS-986165 and its interactions with other signaling pathways. Finally, the synthesis of BMS-986165 and its analogs can be optimized to improve its availability and pharmacokinetic properties.
Métodos De Síntesis
The synthesis of BMS-986165 involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The intermediate compounds are synthesized from commercially available starting materials, and the final coupling reaction is carried out using a palladium-catalyzed cross-coupling reaction. The overall synthesis of BMS-986165 is a complex and challenging process, but it has been successfully achieved by several research groups.
Propiedades
Fórmula molecular |
C22H23NO2 |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
N-(2-butan-2-ylphenyl)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C22H23NO2/c1-3-16(2)18-11-6-7-13-20(18)23-22(24)15-25-21-14-8-10-17-9-4-5-12-19(17)21/h4-14,16H,3,15H2,1-2H3,(H,23,24) |
Clave InChI |
BTJBLLATPOQKDS-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)COC2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CCC(C)C1=CC=CC=C1NC(=O)COC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




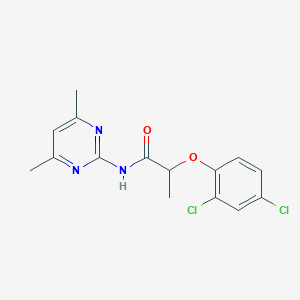

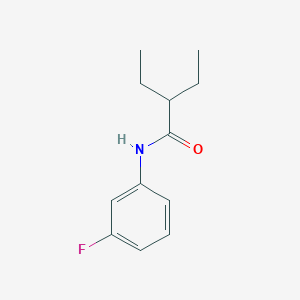
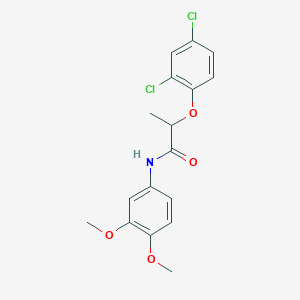

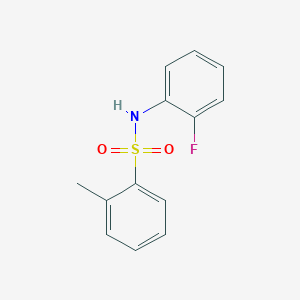
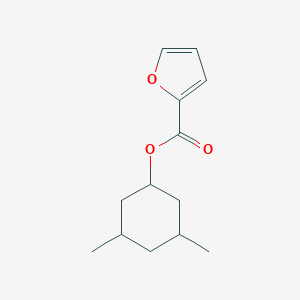
![[1,1'-Biphenyl]-4-yl cyclobutanecarboxylate](/img/structure/B290881.png)

![[1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate](/img/structure/B290884.png)
